REACTION_CXSMILES
|
[NH4+].[Cl-].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([N+:11]([O-])=O)[CH:5]=1>O.[Fe]>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([CH:5]=1)[NH2:11] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C)[N+](=O)[O-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 48 hours
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The organic solution was washed with H2O (3×200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica, 15% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(N)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |